[(5-fluorothiophen-2-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a compound that features a combination of fluorinated thiophene and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the fluorinated thiophene and pyrazole precursors, which are then subjected to a series of reactions including alkylation, amination, and condensation under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-fluorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The fluorinated thiophene and pyrazole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-chlorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine
- (5-bromothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine
- (5-iodothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
(5-fluorothiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H18FN3S |
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Molecular Weight |
267.37 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-[2-(2-methylpropyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H18FN3S/c1-10(2)9-17-11(5-6-16-17)7-15-8-12-3-4-13(14)18-12/h3-6,10,15H,7-9H2,1-2H3 |
InChI Key |
HXPOMIIPAJLQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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